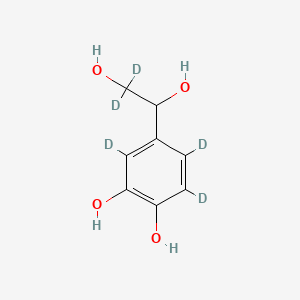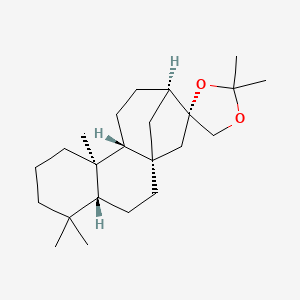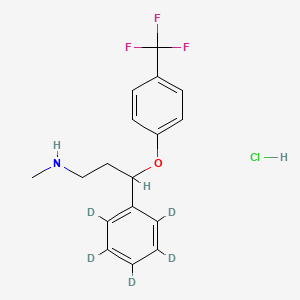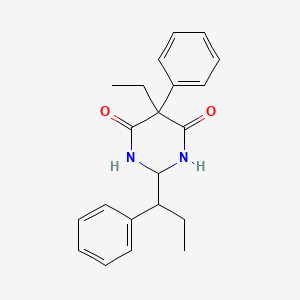
rac 3,4-Dihydroxyphenylethylene Glycol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 3,4-Dihydroxyphenylethylene Glycol-d5: is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol, a compound that is often used in scientific research. The deuterium labeling (d5) makes it particularly useful in studies involving metabolic pathways and mechanisms of action, as it allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 typically involves the deuteration of 3,4-Dihydroxyphenylethylene Glycol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions: rac 3,4-Dihydroxyphenylethylene Glycol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler alcohols.
Scientific Research Applications
rac 3,4-Dihydroxyphenylethylene Glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to track the metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms allow for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
3,4-Dihydroxyphenylethylene Glycol: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic Acid: A structurally similar compound with different functional groups.
3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with similar hydroxyl groups.
Uniqueness: rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracking and analyzing metabolic pathways. This makes it particularly valuable in research applications where precise measurement and analysis are required.
Properties
IUPAC Name |
3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)



